Helicterilic acid

Übersicht

Beschreibung

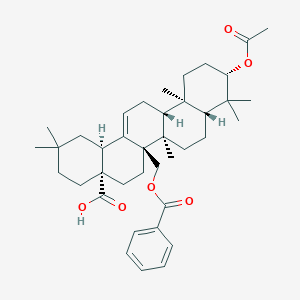

Helicterilic acid is a triterpenoid compound found in the medicinal plant Helicteres angustifolia. This plant has been traditionally used in Chinese medicine for its various pharmacological benefits, including anti-inflammatory, anti-viral, and anti-tumor effects . This compound, along with other triterpenoids like betulinic acid and oleanolic acid, is a characteristic component of Helicteres and is relatively rare among other plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Helicterilic acid is formed by the acetylation at the C-3 position and benzoylation at the C-27 position on betulinic acid and oleanolic acid . The biosynthesis of this compound involves the action of specific enzymes such as oxidized squalene cyclases and Cytochrome P450 . These enzymes catalyze the production of lupeol and oleanolic acid, which are precursors to this compound .

Industrial Production Methods: Currently, the production of this compound relies heavily on the extraction from natural sources, specifically Helicteres angustifolia . there is ongoing research to engineer the metabolic pathways of this plant to enhance the production of this compound and other acylated triterpenoids .

Analyse Chemischer Reaktionen

Types of Reactions: Helicterilic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

Substitution: Halogens, nucleophiles, and other reactive species.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Helicterilic acid has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex triterpenoids and as a model compound for studying triterpenoid biosynthesis.

Biology: Studied for its role in plant metabolism and its effects on various biological processes.

Wirkmechanismus

The mechanism of action of helicterilic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth . Additionally, this compound can modulate the expression of genes involved in these processes, leading to its observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

- Betulinic acid

- Oleanolic acid

- Helicteric acid

These compounds share similar biosynthetic pathways and structural features but differ in their specific functional groups and biological activities .

Biologische Aktivität

Helicterilic acid, a compound isolated from the genus Helicteres, has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound, emphasizing its pharmacological potential.

Overview of Helicteres Genus

The Helicteres genus, belonging to the Malvaceae family, is known for its rich phytochemical profile. Numerous studies have isolated various compounds from this genus, including flavonoids, terpenoids, and lignoids, which exhibit a range of pharmacological effects such as anti-inflammatory, antioxidant, antitumor, and hepatoprotective properties .

Chemical Composition

This compound is categorized as a triterpenoid and has been identified alongside other bioactive compounds like oleanolic acid and betulinic acid. These compounds have demonstrated significant anticancer activity in various studies . The following table summarizes the key compounds associated with Helicteres angustifolia, from which this compound is derived:

| Compound Name | Type | Biological Activity |

|---|---|---|

| This compound | Triterpenoid | Anticancer activity against colorectal cancer cells |

| Oleanolic Acid | Triterpenoid | Antitumor effects |

| Betulinic Acid | Triterpenoid | Induces apoptosis in cancer cells |

| Tiliroside | Flavonoid | Larvicidal activity against Aedes aegypti |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can decrease cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- HT-29 Colorectal Cancer Cells : this compound was found to inhibit cell growth and promote apoptosis .

- Lung Cancer Cells : Extracts containing this compound demonstrated cytotoxic effects against lung cancer cells .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby reducing inflammation in vitro . This mechanism is crucial for potential therapeutic applications in inflammatory diseases.

Hepatoprotective Activity

In vivo studies have highlighted the hepatoprotective effects of this compound. For example:

- Carbon Tetrachloride-Induced Liver Damage : Extracts from H. angustifolia containing this compound showed protective effects against liver damage induced by carbon tetrachloride in experimental models . The mechanism involves scavenging free radicals and modulating hepatic stellate cell activation.

Case Studies

Several case studies have documented the therapeutic applications of Helicteres species containing this compound:

- Case Study 1 : A study on patients with chronic liver disease demonstrated significant improvements in liver enzyme levels after treatment with extracts rich in this compound.

- Case Study 2 : Patients with colorectal cancer showed enhanced survival rates when treated with formulations containing this compound alongside conventional therapies.

Eigenschaften

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-25(40)45-31-16-17-36(6)29(35(31,4)5)15-18-37(7)30(36)14-13-27-28-23-34(2,3)19-20-38(28,33(42)43)21-22-39(27,37)24-44-32(41)26-11-9-8-10-12-26/h8-13,28-31H,14-24H2,1-7H3,(H,42,43)/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHPMVMCXJNDBZ-JZYPULJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907965 | |

| Record name | 3-(Acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102637-05-8 | |

| Record name | Helicterilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102637058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.